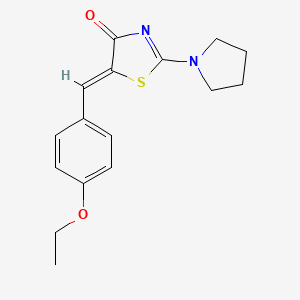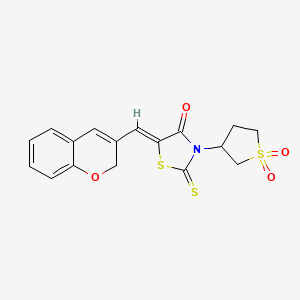![molecular formula C20H21F3N2O B11594573 2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11594573.png)
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves the acylation of 3-trifluoromethylaniline with 2-chloroacetyl chloride, followed by a reaction with 4-methylphenylpiperazine . The reaction is carried out in a mixture of dichloromethane and aqueous sodium hydroxide solution at 0°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant activity.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: Used in proteomics research to study protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The piperazine ring and trifluoromethyl group play crucial roles in its biological activity. The compound may interact with neurotransmitter receptors or enzymes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-(3-chlorophenyl)ethanone
- 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone
- 4-(trifluoromethyl)phenol
Uniqueness
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H21F3N2O |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21F3N2O/c1-15-5-7-16(8-6-15)13-19(26)25-11-9-24(10-12-25)18-4-2-3-17(14-18)20(21,22)23/h2-8,14H,9-13H2,1H3 |
Clave InChI |
SBUISHYOUSIRIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11594497.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594501.png)
![11-(2-isopropoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594510.png)
![11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594511.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594514.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594516.png)
![4-[4-(benzyloxy)phenyl]-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11594520.png)
![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11594524.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594526.png)
![5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11594531.png)

![5-[(4-Fluorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11594555.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)

